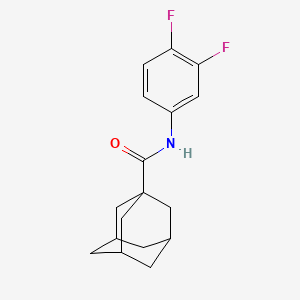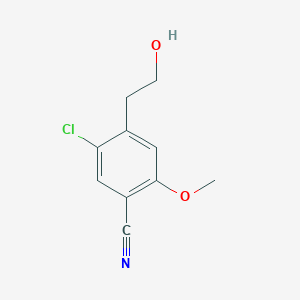
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile
Descripción general
Descripción
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile is an organic compound with a complex structure that includes a chloro, cyano, and methoxy group attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile typically involves multiple steps. One common method includes the reaction of 2-chloro-4-cyano-5-methoxybenzaldehyde with an appropriate reducing agent to form the corresponding alcohol. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetaldehyde or 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetic acid.
Reduction: 2-(2-Chloro-4-aminomethyl-5-methoxyphenyl)ethanol.
Substitution: 2-(2-Azido-4-cyano-5-methoxyphenyl)ethanol or 2-(2-Thio-4-cyano-5-methoxyphenyl)ethanol.
Aplicaciones Científicas De Investigación
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile involves its interaction with specific molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The ethanol moiety can form hydrogen bonds with target proteins, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetic acid
- 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetaldehyde
- 2-(2-Chloro-4-aminomethyl-5-methoxyphenyl)ethanol
Uniqueness
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its combination of chloro, cyano, and methoxy groups, along with the ethanol moiety, provides a versatile scaffold for further chemical modifications and applications .
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10-5-7(2-3-13)9(11)4-8(10)6-12/h4-5,13H,2-3H2,1H3 |
Clave InChI |
WHLKLPDXSDHGFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CCO)Cl)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-3-carboxy-benzo[b]thiophene](/img/structure/B8503222.png)
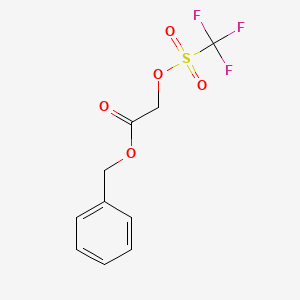
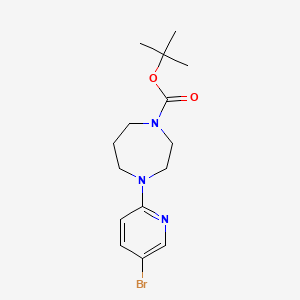
![8-bromo-4-nitro-10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B8503234.png)
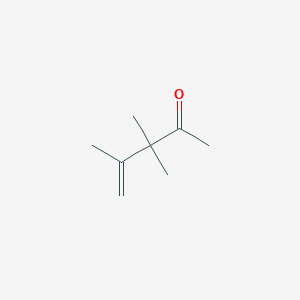
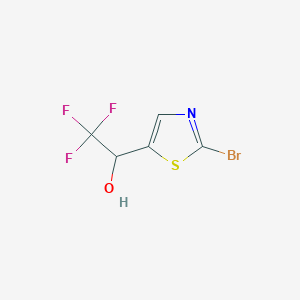
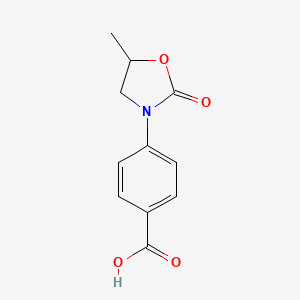
![1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)-](/img/structure/B8503287.png)
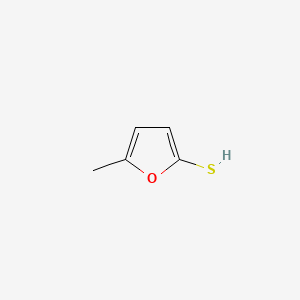

![1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B8503309.png)
![1-[(4-Fluorophenyl)methyl]-4-piperidinecarboxaldehyde](/img/structure/B8503315.png)
